REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([Cl:13])=[N:4][CH:5]=[C:6]([CH:12]=1)[C:7]([O:9]CC)=[O:8].[OH-].[Na+]>C1COCC1.CO.O>[Cl:1][C:2]1[C:3]([Cl:13])=[N:4][CH:5]=[C:6]([CH:12]=1)[C:7]([OH:9])=[O:8] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C(=O)OCC)C1)Cl
|
Name
|
|
Quantity
|
6.75 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
THF MeOH water
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ether (30 mL×3)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (50 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C(=O)O)C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |